D-erythro-Sphingosine-13C2,D2

Description

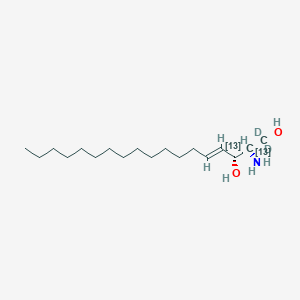

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H37NO2 |

|---|---|

Molecular Weight |

303.49 g/mol |

IUPAC Name |

(E,2S,3R)-2-amino-1,1-dideuterio(1,2-13C2)octadec-4-ene-1,3-diol |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1/i16+1D2,17+1 |

InChI Key |

WWUZIQQURGPMPG-IMIVUYSRSA-N |

Isomeric SMILES |

[2H][13C]([2H])([13C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)N)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-erythro-Sphingosine-¹³C₂,D₂

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of D-erythro-Sphingosine-¹³C₂,D₂, an isotopically labeled sphingolipid crucial for precise and accurate quantification of its endogenous counterpart, D-erythro-sphingosine, in complex biological matrices.

Chemical Structure and Properties

D-erythro-Sphingosine-¹³C₂,D₂ is a synthetic, stable isotope-labeled version of D-erythro-sphingosine, a fundamental backbone of sphingolipids. The labeling with two carbon-13 (¹³C) atoms and two deuterium (D) atoms provides a distinct mass shift, enabling its use as an internal standard in mass spectrometry-based analytical methods.

IUPAC Name: (2S,3R,4E)-2-amino-4-octadecene-1,1-dideuterio-1,2-¹³C₂-1,3-diol[1]

Chemical Formula: C₁₆[¹³C]₂H₃₅D₂NO₂[2]

Molecular Structure:

The structure of D-erythro-Sphingosine-¹³C₂,D₂ is identical to that of D-erythro-sphingosine, with the exception of the isotopic labeling at the C1 and C2 positions of the sphingoid base.

Physicochemical Properties

The following table summarizes the key physicochemical properties of D-erythro-Sphingosine-¹³C₂,D₂. Data for the unlabeled D-erythro-sphingosine is also provided for comparison, as specific experimental data for the labeled compound is limited. The isotopic labeling results in a negligible difference in most physicochemical properties other than molecular weight.

| Property | D-erythro-Sphingosine-¹³C₂,D₂ | D-erythro-Sphingosine | Reference |

| Molecular Weight | 303.5 g/mol [2] | 299.49 g/mol [3] | |

| Monoisotopic Mass | 303.301692586 Da | 299.297729526 Da | [1] |

| Physical State | Solid | Powder Solid | [2] |

| Melting Point | Not explicitly reported; expected to be similar to the unlabeled form. | 74.2-78.1 °C | [4] |

| Boiling Point | Not explicitly reported; expected to be similar to the unlabeled form. | 440.8°C (rough estimate) | [4] |

| Solubility | Soluble in chloroform and methanol.[2] | Soluble in chloroform (1 mg/mL), methanol (1 mg/mL), and DMSO (10 mg/mL). Insoluble in water.[3][5] | |

| pKa | Not explicitly reported; expected to be similar to the unlabeled form. | 11.80 ± 0.45 (Predicted) | [4] |

| Storage Temperature | -20°C | -20°C | [3][4] |

Role in Sphingolipid Metabolism and Signaling

D-erythro-sphingosine is a central molecule in sphingolipid metabolism. It is primarily formed from the breakdown of ceramide by ceramidases.[6] Sphingosine can then be phosphorylated by sphingosine kinases (SPHK1 and SPHK2) to form sphingosine-1-phosphate (S1P), a potent signaling molecule.[2][6]

Sphingolipid Metabolism Pathway

The following diagram illustrates the central role of sphingosine in the sphingolipid metabolic pathway.

Caption: Simplified overview of the sphingolipid metabolic pathway.

Sphingosine-1-Phosphate (S1P) Signaling

S1P, derived from sphingosine, is a critical signaling molecule that regulates a multitude of cellular processes, including cell growth, survival, migration, and angiogenesis, by binding to a family of five G protein-coupled receptors (S1PR₁₋₅).

Caption: Overview of the S1P signaling pathway.

Ceramide-Mediated Apoptosis

In contrast to the pro-survival role of S1P, both ceramide and sphingosine can act as pro-apoptotic signaling molecules. An increase in the intracellular levels of ceramide and sphingosine can trigger programmed cell death through various downstream pathways.

Caption: Ceramide and sphingosine in apoptosis signaling.

Application as an Internal Standard in Mass Spectrometry

The primary application of D-erythro-Sphingosine-¹³C₂,D₂ is as an internal standard for the accurate quantification of endogenous D-erythro-sphingosine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical and physical properties to the analyte ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization, thus correcting for variations in these steps.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the quantification of sphingosine using D-erythro-Sphingosine-¹³C₂,D₂ as an internal standard.

References

- 1. D-erythro-Sphingosine-13C2,D2 | C18H37NO2 | CID 45040415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. D- erythro- Sphingosine, Free Base, High Purity [sigmaaldrich.com]

- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-ERYTHRO-SPHINGOSINE | 123-78-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

D-erythro-Sphingosine-13C2,D2 supplier and CAS number information

An In-depth Technical Guide to D-erythro-Sphingosine-¹³C₂,D₂

For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for achieving accurate and reproducible quantification in mass spectrometry-based analyses. This guide provides comprehensive information on D-erythro-Sphingosine-¹³C₂,D₂, a key internal standard for the analysis of sphingosine, a bioactive lipid involved in numerous cellular processes.

Core Compound Information

D-erythro-Sphingosine-¹³C₂,D₂ is a stable isotope-labeled version of D-erythro-sphingosine, the most common sphingoid base in mammalian sphingolipids.[1] Its structure incorporates two Carbon-13 (¹³C) atoms and two deuterium (D) atoms, resulting in a known mass shift that allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry. This makes it an ideal internal standard for the quantification of natural sphingosine (d18:1).[2]

Chemical and Physical Properties

The following table summarizes the key identification and property data for D-erythro-Sphingosine-¹³C₂,D₂.

| Property | Value | Reference(s) |

| CAS Number | 2692623-81-5 | [2][3] |

| Molecular Formula | C₁₆[¹³C]₂H₃₅D₂NO₂ | [2] |

| Molecular Weight | 303.49 g/mol | [3][4] |

| Synonyms | Sphingosine-¹³C₂-d₂ (d18:1), D-erythro-Sphingosine C18-¹³C₂-d₂, (2S,3R,4E)-2-amino-4-octadecene-1,1-d₂-1,3-diol-1,2-¹³C₂ | [2] |

| Purity | ≥99% deuterated forms (d₁-d₂) | [2] |

| Form | Solid | [2] |

| Solubility | Soluble in Chloroform and Methanol | [2] |

Supplier Information

Several chemical suppliers offer D-erythro-Sphingosine-¹³C₂,D₂ for research purposes. The table below lists some of the known suppliers. Researchers should verify product specifications and availability directly with the suppliers.

| Supplier | Product Name |

| Cayman Chemical | Sphingosine-¹³C₂-d₂ (d18:1) |

| Santa Cruz Biotechnology | D-erythro-Sphingosine-¹³C₂,D₂ |

| Larodan | D-erythro-Sphingosine (1,2-¹³C₂, 1,1-D₂) |

Role in Cellular Signaling

Sphingosine itself is a critical bioactive lipid. It is primarily formed from the breakdown of ceramide and serves as a precursor for sphingosine-1-phosphate (S1P), a potent signaling molecule.[1][2] The balance between ceramide, sphingosine, and S1P levels is crucial for regulating cellular processes such as growth, apoptosis, and migration.[5] Sphingosine is known to inhibit protein kinase C (PKC) and can influence various signaling cascades.[2][6]

However, many of sphingosine's most well-characterized actions are mediated through its phosphorylated form, S1P. S1P acts as an extracellular ligand for a family of five G protein-coupled receptors (GPCRs), termed S1PR₁₋₅.[7][8] The activation of these receptors triggers diverse downstream signaling pathways that are fundamental to immune cell trafficking, vascular development, and tissue homeostasis.[8][9]

Experimental Protocols

D-erythro-Sphingosine-¹³C₂,D₂ is primarily used as an internal standard for the quantification of endogenous sphingosine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

General Protocol for Sphingolipid Quantification by LC-MS/MS

This protocol outlines a general workflow for the extraction and analysis of sphingolipids from cultured cells or tissues.

1. Sample Preparation and Homogenization:

-

For cultured cells, a count of 1-10 million cells is typically sufficient.[11]

-

For tissues, start with 1-10 mg of homogenized tissue.[11]

-

Homogenize the sample in a suitable buffer, such as phosphate-buffered saline (PBS).

2. Lipid Extraction:

-

To the homogenate, add the internal standard, D-erythro-Sphingosine-¹³C₂,D₂, at a known concentration.

-

For simultaneous analysis of various sphingolipids, a two-phase extraction is common. A single-phase extraction may be preferred for better recovery of more polar lipids like sphingoid base phosphates.[10][11]

-

Add an organic solvent mixture (e.g., chloroform:methanol).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic (lower) phase for analysis of ceramides and complex sphingolipids, or the entire single-phase extract for sphingoid bases.[11]

-

Dry the collected solvent under a stream of nitrogen.

3. LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent compatible with the LC mobile phase (e.g., methanol).

-

Inject the sample into an LC system coupled to a triple quadrupole or similar mass spectrometer.

-

Chromatography: Use a reverse-phase C18 column for separation.[10] A typical gradient might run from a polar mobile phase (e.g., methanol/water/formic acid with ammonium formate) to a less polar mobile phase (e.g., methanol/THF/formic acid).[11]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous sphingosine and the D-erythro-Sphingosine-¹³C₂,D₂ internal standard.[12]

- The specific mass transitions will depend on the instrument and adducts formed but will be distinct for the analyte and the heavier internal standard.

4. Data Analysis:

-

Integrate the peak areas for both the endogenous sphingosine and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantify the amount of endogenous sphingosine by comparing this ratio to a standard curve generated with known amounts of unlabeled sphingosine and a fixed amount of the internal standard.[12]

Supplier Selection Criteria

Choosing the right supplier for a critical reagent like an internal standard is paramount for research integrity. The following diagram illustrates the logical process for selecting a supplier.

References

- 1. lipotype.com [lipotype.com]

- 2. caymanchem.com [caymanchem.com]

- 3. D-erythro-Sphingosine-13C2,D2 | C18H37NO2 | CID 45040415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lipidmaps.org [lipidmaps.org]

- 12. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Key Intermediates of Sphingolipid De Novo Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core intermediates within the de novo sphingolipid synthesis pathway. As crucial components of cellular membranes and potent signaling molecules, sphingolipids are integral to a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in numerous diseases, making its components prime targets for therapeutic intervention.[3] This document outlines the central metabolic steps, presents key quantitative data for the enzymes involved, details relevant experimental protocols, and provides visual representations of the pathway to support advanced research and development.

The Core Pathway: From Serine to Ceramide

The de novo synthesis of sphingolipids originates in the endoplasmic reticulum (ER) with the condensation of L-serine and palmitoyl-CoA.[4][5] This initial, rate-limiting step is catalyzed by serine palmitoyltransferase (SPT), setting the stage for a series of enzymatic modifications that produce the central sphingolipid hub molecule, ceramide.[4][6] Ceramide then serves as the precursor for all complex sphingolipids.[4][7]

The primary intermediates in this canonical pathway are:

-

3-Ketodihydrosphingosine (3-KDS): Formed from the initial condensation of L-serine and palmitoyl-CoA by SPT.[1][6]

-

Dihydrosphingosine (Sphinganine): The result of a rapid reduction of 3-KDS by the enzyme 3-ketodihydrosphingosine reductase (KDSR).[8]

-

Dihydroceramide: Formed when a fatty acid chain is attached to sphinganine via an amide bond, a reaction catalyzed by one of six ceramide synthases (CerS).[8]

-

Ceramide: The final intermediate of the de novo pathway, produced by the introduction of a 4,5-trans-double bond into dihydroceramide by the enzyme dihydroceramide desaturase (DEGS1).[8][9]

From the ER, ceramide is transported to the Golgi apparatus, where it becomes the substrate for the synthesis of complex sphingolipids like sphingomyelin and various glycosphingolipids.[7][10]

Figure 1: Core intermediates and enzymes in the de novo synthesis of sphingolipids.

Quantitative Data: Enzyme Kinetics

Understanding the kinetic parameters of the key enzymes in the sphingolipid synthesis pathway is critical for developing targeted inhibitors and for modeling metabolic flux. The following tables summarize reported Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the primary enzymes in the pathway.

| Table 1: Serine Palmitoyltransferase (SPT) Kinetic Parameters | |

| Substrate | Km Value |

| L-Serine | 0.23 mM - 1.2 mM[1][6] |

| Palmitoyl-CoA | ~1.0 µM[11] |

| Note: Kinetic values can vary based on the specific SPT subunits, organism, and assay conditions. |

| Table 2: Ceramide Synthase (CerS) Kinetic Parameters | |

| Substrate | Km Value |

| Sphinganine | ~2 µM - 170 µM (Varies by CerS isoform)[10] |

| Acyl-CoA | Varies significantly based on CerS isoform specificity (e.g., CerS1 for C18-CoA, CerS5/6 for C16-CoA).[8] |

| Note: Each of the six CerS isoforms exhibits distinct substrate specificity and kinetics. |

| Table 3: Dihydroceramide Desaturase (DEGS1) Kinetic Parameters | |

| Substrate | Km and Vmax |

| N-octanoyl-dihydrosphingosine (C8-dhCer) | Km: 1.92 ± 0.36 µM[9] |

| Vmax: 3.16 ± 0.24 nmol/min/g protein[9] | |

| NADH | Km and Vmax values have also been determined.[9] |

| Note: Data is based on an in vitro assay using rat liver microsomes and a truncated substrate. |

Experimental Protocols

Accurate quantification and analysis of sphingolipid intermediates are paramount for research in this field. Methodologies range from traditional radioactive labeling to advanced mass spectrometry.

Protocol 1: Measurement of Serine Palmitoyltransferase (SPT) Activity

SPT activity, the rate-limiting step, is commonly measured by tracking the incorporation of a labeled substrate into the lipid product. Both radioactive and non-radioactive HPLC-based methods are available.[9][12]

Objective: To quantify the rate of 3-ketodihydrosphingosine (3KDS) formation from L-serine and palmitoyl-CoA in cell lysates or microsomal fractions.

Methodology (HPLC-based, adapted from Rütti et al., 2009): [9][12]

-

Sample Preparation: Prepare total cell lysates or microsomal fractions from the biological sample of interest. Protein concentration should be determined via a standard assay (e.g., BCA).

-

Reaction Mixture: Prepare a master mix. For a typical 200 µL reaction, this includes:

-

HEPES buffer (50 mM, pH 8.0)

-

Dithiothreitol (DTT) (25 mM)

-

EDTA (2 mM)

-

Pyridoxal 5'-phosphate (PLP) (20 µM)

-

L-serine (2 mM)

-

Palmitoyl-CoA (100 µM)

-

-

Reaction Initiation: Add 50-100 µg of protein (lysate or microsomes) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 60 minutes. The reaction should be linear over this time.

-

Reaction Termination & Lipid Extraction: Stop the reaction by adding a chloroform:methanol (1:2, v/v) solution. Vortex thoroughly. Add chloroform and water to induce phase separation.

-

Product Derivatization (Optional but recommended): The extracted lipids in the organic phase can be derivatized to enhance detection.

-

Quantification: Analyze the organic phase using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., fluorescence or mass spectrometry) to separate and quantify the 3KDS product. An internal standard (e.g., C17-sphingosine) should be added at the termination step to correct for extraction efficiency.[9]

References

- 1. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingolipid biosynthesis in man and microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]

- 5. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multifunctional Role of His159in the Catalytic Reaction of Serine Palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties and synthesis of D-erythro-Sphingosine

An In-depth Technical Guide to D-erythro-Sphingosine: Physicochemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

D-erythro-Sphingosine is a fundamental long-chain amino alcohol that serves as the structural backbone for all sphingolipids in mammals.[1] Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and cell migration.[2][3][4] Consequently, D-erythro-sphingosine and its metabolites, such as ceramide and sphingosine-1-phosphate (S1P), are of significant interest in drug development and biomedical research.[4][5] This guide provides a comprehensive overview of the physicochemical properties of D-erythro-sphingosine and details common synthetic approaches.

Physicochemical Properties

D-erythro-Sphingosine is a white to cream-colored, crystalline or waxy solid.[6][7] Its amphipathic nature, with a polar head group and a long, nonpolar hydrocarbon tail, dictates its behavior in biological and chemical systems. Quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| Systematic Name | (2S,3R,4E)-2-Amino-4-octadecene-1,3-diol | [8] |

| CAS Number | 123-78-4 | [6] |

| Molecular Formula | C₁₈H₃₇NO₂ | [6] |

| Molecular Weight | 299.49 g/mol | [6] |

| Melting Point | 74.2-78.1 °C; 81 °C | [6][9] |

| Boiling Point | ~440.8°C (rough estimate) | [6] |

| Appearance | White to cream powder or waxy solid | [6] |

| Solubility | Insoluble: Water.[6] Soluble: Chloroform (1-20 mg/mL), DMSO (10 mg/mL), Ethanol, Methanol, Acetone, Ethyl Acetate, Petroleum Ether.[6] | |

| Storage Temperature | -20°C | [6] |

| SMILES String | N--INVALID-LINK--\C=C\CCCCCCCCCCCCC">C@HCO | |

| InChI Key | WWUZIQQURGPMPG-KRWOKUGFSA-N | |

| pKa | 11.80 ± 0.45 (Predicted) | [6] |

Spectral Data:

-

¹H and ¹³C NMR: Detailed spectral data has been reported, with key shifts observed for the protons and carbons associated with the amino alcohol headgroup and the trans double bond.[9]

-

Mass Spectrometry: The molecule can be identified by its mass-to-charge ratio using techniques like LC-MS/MS, with characteristic fragmentation patterns.[4][9][10] The precursor ion [M+H]+ is observed at m/z 300.2875.[9]

-

Infrared (IR) Spectroscopy: Characteristic IR bands have been noted at 1590 and 875 cm⁻¹.[6]

Role in Sphingolipid Metabolism

D-erythro-Sphingosine is a central hub in the de novo sphingolipid biosynthesis pathway, which primarily occurs at the endoplasmic reticulum (ER).[2][3][11] The pathway begins with the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT).[11] The resulting intermediate is rapidly converted to sphinganine (dihydrosphingosine), which is then acylated by ceramide synthases (CerS) to form dihydroceramide. A desaturase introduces a trans double bond at the C4-C5 position to yield ceramide, the direct precursor for complex sphingolipids like sphingomyelin and glucosylceramide.[11] Alternatively, ceramide can be hydrolyzed by ceramidases to release D-erythro-sphingosine. Sphingosine can then be phosphorylated by sphingosine kinases (SphK1/2) to produce the potent signaling molecule sphingosine-1-phosphate (S1P).[3][11]

Synthesis of D-erythro-Sphingosine

The stereoselective synthesis of D-erythro-sphingosine is a key challenge due to its two chiral centers (C2 and C3) and the E-configured double bond (C4-C5). Numerous synthetic strategies have been developed, often employing chiral starting materials to establish the correct stereochemistry.

Common chiral precursors include:

-

L-Serine: Provides the C1-C2 fragment with the correct stereochemistry for the amino alcohol.[12][13]

-

Carbohydrates: Sugars like D-galactose or D-mannitol serve as versatile chiral templates.[14][15]

-

D-ribo-Phytosphingosine: This readily available sphingoid base can be efficiently converted to D-erythro-sphingosine.[14]

Representative Experimental Protocol: Synthesis from D-ribo-Phytosphingosine

This approach is advantageous as D-ribo-phytosphingosine, which contains the complete 18-carbon backbone and the required stereochemistry at C2 and C3, can be sourced from fermentation processes. The core of this synthesis involves the selective transformation of the 3,4-vicinal diol into the characteristic E-allylic alcohol of sphingosine.[1][14]

Objective: To convert D-ribo-phytosphingosine to D-erythro-sphingosine via selective protection, formation of a cyclic intermediate, and stereoselective elimination.

Materials:

-

D-ribo-phytosphingosine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Sodium iodide (NaI)

-

Triethylamine (TEA)

-

Appropriate solvents (e.g., Dichloromethane (DCM), Acetone)

-

Hydrochloric acid (HCl) for deprotection

Methodology:

Step 1: N-Protection

-

Dissolve D-ribo-phytosphingosine in a suitable solvent mixture (e.g., DCM/Methanol).

-

Add triethylamine followed by di-tert-butyl dicarbonate ((Boc)₂O) to protect the C2 amino group.

-

Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction mixture and purify the N-Boc protected phytosphingosine by column chromatography.

Step 2: Formation of Cyclic Sulfite and Iodination

-

Dissolve the N-Boc protected phytosphingosine in pyridine and cool to 0°C.

-

Slowly add thionyl chloride (SOCl₂) to form a cyclic sulfite intermediate across the C3 and C4 hydroxyl groups.

-

After stirring, remove the solvent under reduced pressure.

-

Dissolve the crude cyclic sulfite in acetone and add sodium iodide (NaI).

-

Heat the mixture to reflux. This promotes the opening of the cyclic sulfite and subsequent elimination to form the desired trans-double bond, yielding N-Boc-D-erythro-sphingosine.

Step 3: Deprotection

-

Dissolve the purified N-Boc-D-erythro-sphingosine in a methanolic solution of hydrochloric acid.

-

Stir the reaction at room temperature to cleave the Boc protecting group.

-

Neutralize the reaction mixture and extract the product.

-

Purify the final product, D-erythro-sphingosine, by recrystallization from a suitable solvent like ethyl acetate or diethyl ether.[6]

This protocol is a representative summary based on established chemical transformations for converting vicinal diols to alkenes and may require optimization. It is synthesized from principles described in references[14] and[1].

Conclusion

D-erythro-Sphingosine is a cornerstone molecule in lipid biochemistry and cell biology. A thorough understanding of its physicochemical properties is essential for its handling, analysis, and application in research. Furthermore, robust and efficient chemical synthesis routes are critical for producing high-purity sphingosine and its analogs, enabling detailed biophysical studies and the development of novel therapeutics targeting the complex sphingolipid metabolic network.[15] The methods outlined in this guide provide a foundation for professionals working with this vital biomolecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]

- 3. Sphingolipid de novo biosynthesis: a rheostat of cardiovascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. D-ERYTHRO-SPHINGOSINE CAS#: 123-78-4 [chemicalbook.com]

- 7. D-ERYTHRO-SPHINGOSINE | 123-78-4 [chemicalbook.com]

- 8. LIPID MAPS [lipidmaps.org]

- 9. Sphingosine | C18H37NO2 | CID 5280335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of D-erythro-sphinganine through serine-derived α-amino epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Sphingosine by Isotope Dilution Mass Spectrometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine is a key bioactive lipid molecule that serves as a fundamental building block for complex sphingolipids and as a signaling molecule in its own right. It plays a crucial role in a variety of cellular processes, including cell proliferation, apoptosis, and inflammation.[1] Dysregulation of sphingosine metabolism has been implicated in numerous diseases, making it an important target for therapeutic intervention and biomarker discovery.

This document provides a detailed protocol for the quantitative analysis of sphingosine in biological samples using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its high specificity, sensitivity, and accuracy, achieved by correcting for matrix effects and variations in sample recovery with a stable isotope-labeled internal standard.

Sphingolipid Metabolism and Signaling Pathway

Sphingosine is a central hub in sphingolipid metabolism. It is formed from the breakdown of ceramide by ceramidases and can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), another potent signaling molecule.[2] Alternatively, sphingosine can be acylated to reform ceramide. This metabolic network, often referred to as the "sphingolipid rheostat," tightly controls the balance between pro-apoptotic ceramide and sphingosine, and pro-survival S1P. Understanding this pathway is critical for interpreting quantitative data on sphingosine levels.

Caption: Simplified schematic of the sphingolipid metabolism pathway.

Experimental Protocols

This protocol is adapted from established methods for the quantification of sphingolipids by LC-MS/MS.[3][4]

Materials and Reagents

-

Solvents: HPLC-grade methanol, acetonitrile, water, and formic acid.

-

Internal Standard (IS): Sphingosine (d7) or C17-Sphingosine.

-

Calibration Standards: Sphingosine (d18:1).

-

Sample Matrix: 4% (w/v) bovine serum albumin (BSA) in water for calibration standards.

-

Extraction Solvents: Methanol.

-

Reagents: Tris-buffered saline (TBS; 50 mM Tris-HCl pH 7.5, 0.15 M NaCl).

Equipment

-

High-Performance Liquid Chromatography (HPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole).

-

Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

-

Microcentrifuge.

-

Vortex mixer.

-

Nitrogen evaporator.

Sample Preparation

-

Calibration Standards and Quality Controls (QCs):

-

Prepare a stock solution of sphingosine in methanol (e.g., 1 mg/mL).

-

Prepare working solutions by serial dilution in 4% BSA to create a calibration curve (e.g., 1-1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Extraction:

-

Thaw biological samples (e.g., plasma, serum, cell lysates) on ice.

-

To a 1.5 mL microcentrifuge tube, add 20 µL of sample, calibration standard, or QC.

-

Add 200 µL of ice-cold methanol containing the internal standard (e.g., 25 ng/mL d7-sphingosine).[5]

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.[5]

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.[5]

-

Mobile Phase B: Methanol with 0.1% formic acid.[5]

-

Flow Rate: 0.5 mL/min.[5]

-

Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

-

Injection Volume: 1-5 µL.[5]

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Sphingosine: The specific m/z transition will depend on the adduct ion (e.g., [M+H]+) and the resulting fragment ions.

-

Internal Standard (e.g., d7-Sphingosine): Monitor the corresponding m/z transition for the stable isotope-labeled standard.

-

-

Optimize instrument parameters such as collision energy and declustering potential for each analyte and internal standard.

-

Data Analysis

-

Integrate the peak areas for the MRM transitions of sphingosine and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of sphingosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data

The following tables summarize typical concentration ranges of sphingosine in various biological samples. These values can vary depending on the species, physiological state, and analytical method used.

Table 1: Sphingosine Levels in Different Biological Matrices

| Biological Matrix | Species | Concentration Range | Reference |

| Human Plasma | Human | 5 - 20 ng/mL | [5] |

| Human Serum | Human | 25 - 600 ng/mL | [5][6] |

| Mouse Whole Blood | Mouse | ~150 pmol/mL | [7] |

| Mouse Serum | Mouse | ~250 pmol/mL | [7] |

| Mouse Lymphatic Fluid | Mouse | ~100 pmol/mL | [7] |

Table 2: Method Performance Parameters for Sphingosine Quantification

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.99 | [5][6] |

| Lower Limit of Quantification (LLOQ) | 25 ng/mL | [5] |

| Intra- and Inter-batch Precision (%CV) | < 15% | [5][6] |

| Accuracy | 85 - 115% | [5][6] |

| Recovery | 80 - 98% | [5] |

Experimental Workflow

The overall workflow for the quantitative analysis of sphingosine by isotope dilution mass spectrometry is depicted below.

Caption: Workflow for sphingosine quantification by LC-MS/MS.

Conclusion

This application note provides a comprehensive protocol for the robust and accurate quantification of sphingosine in biological matrices using isotope dilution LC-MS/MS. The presented methodology, including detailed sample preparation, instrument parameters, and data analysis guidelines, is intended to assist researchers in obtaining high-quality, reproducible data. The accurate measurement of sphingosine is essential for advancing our understanding of its role in health and disease and for the development of novel therapeutics targeting sphingolipid metabolism.

References

- 1. Sphingosine: Structure, Functions and Detection - Creative Proteomics [creative-proteomics.com]

- 2. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Metabolic Labeling Studies with D-erythro-Sphingosine-¹³C₂,D₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in cell structure, signaling, and regulation. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Metabolic labeling with stable isotopes is a powerful technique to trace the fate of specific molecules through metabolic pathways, providing insights into enzyme activities and pathway fluxes. D-erythro-Sphingosine-¹³C₂,D₂ is a stable isotope-labeled analog of sphingosine, a central molecule in sphingolipid metabolism. This document provides detailed application notes and protocols for conducting metabolic labeling studies using D-erythro-Sphingosine-¹³C₂,D₂ to investigate the sphingolipid salvage pathway and its downstream metabolites.

The sphingolipid salvage pathway utilizes sphingosine, generated from the breakdown of complex sphingolipids, to re-synthesize ceramides. By introducing D-erythro-Sphingosine-¹³C₂,D₂ to cells, researchers can track its incorporation into various downstream sphingolipids, such as ceramide, sphingomyelin, and glycosphingolipids, as well as its phosphorylation to sphingosine-1-phosphate (S1P), a critical signaling molecule.[1] This approach allows for the quantitative analysis of the salvage pathway's activity and its contribution to the overall sphingolipid pool under different experimental conditions.

Key Applications

-

Elucidating the activity of the sphingolipid salvage pathway: Quantify the rate of conversion of sphingosine to ceramide and other complex sphingolipids.

-

Investigating the regulation of ceramide and S1P levels: Understand how different stimuli or drug treatments affect the balance between pro-apoptotic ceramide and pro-survival S1P.[2]

-

Screening for modulators of sphingolipid-metabolizing enzymes: Identify compounds that inhibit or activate enzymes such as ceramide synthase or sphingosine kinase.[2]

-

Studying the role of sphingolipid metabolism in disease: Analyze alterations in the salvage pathway in various disease models.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key metabolic and signaling pathways involving sphingosine and the general workflow for a metabolic labeling experiment.

References

Application Notes and Protocols for Plasma Sphingolipid Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of plasma samples for sphingolipid analysis. It is intended to guide researchers, scientists, and professionals in drug development in selecting and implementing appropriate sample preparation techniques to achieve accurate and reproducible quantification of sphingolipids.

Introduction to Sphingolipid Analysis

Sphingolipids are a complex class of lipids that play critical roles in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1][2] Alterations in sphingolipid metabolism have been implicated in numerous diseases, making them important biomarkers and therapeutic targets. Accurate quantification of sphingolipids in plasma is crucial for understanding their physiological roles and their involvement in pathology. However, the diverse physicochemical properties and wide concentration range of sphingolipid species present significant challenges for sample preparation.

This guide details three commonly used sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method's principles, advantages, and limitations are discussed, followed by a detailed experimental protocol.

Comparison of Sample Preparation Techniques

The choice of sample preparation method significantly impacts the recovery, reproducibility, and coverage of the sphingolipid analysis. Below is a summary of quantitative data from comparative studies of different extraction methods.

| Method | Key Sphingolipid Classes Covered | Recovery (%) | Precision (CV%) | Lower Limit of Quantification (ng/mL) | Reference |

| Methanol Precipitation | Sphingoid bases, sphingoid base phosphates, ceramides, sphingomyelins, hexosylceramides, lactosylceramides, ceramide-1-phosphate, dihydroceramide | 96 - 101 | < 12 (intra- and inter-batch) | 0.03 - 14.06 | [3] |

| Methanol/Chloroform (2:1, v/v) LLE with Alkaline Methanolysis | Ceramides, complex sphingolipids | Not explicitly stated, but optimized for better recovery than other LLE methods. | Not explicitly stated. | Not explicitly stated. | [4][5] |

| 1-Butanol/Methanol (1:1, v/v) LLE | Sterols, glycerolipids, glycerophospholipids, sphingolipids | > 90 | < 20 | Not explicitly stated. | [6] |

| Aminopropyl SPE | Ceramides, neutral glycosphingolipids, sphingomyelin, acidic phospholipids, phosphorylated sphingoid bases, sulfatides | High yield and purity reported. | Not explicitly stated. | Not explicitly stated. | [7][8] |

Experimental Workflows and Signaling Pathways

To visualize the experimental processes and the biological context of sphingolipids, the following diagrams are provided.

References

- 1. cusabio.com [cusabio.com]

- 2. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. air.unimi.it [air.unimi.it]

- 5. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Efficient Single Phase Method for the Extraction of Plasma Lipids [mdpi.com]

- 7. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Monitoring Sphingosine Kinase Activity with D-erythro-Sphingosine-13C2,D2: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine kinases (SK1 and SK2) are critical enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form the bioactive signaling molecule sphingosine-1-phosphate (S1P).[1][2][3] The balance between sphingosine and S1P levels, often referred to as the "sphingolipid rheostat," plays a pivotal role in determining cell fate, with sphingosine and its precursor ceramide generally promoting apoptosis, while S1P is associated with cell survival, proliferation, and migration.[1] Dysregulation of sphingosine kinase activity is implicated in numerous pathological conditions, including cancer, inflammation, and fibrosis, making these enzymes attractive therapeutic targets.[1][4]

This document provides detailed application notes and protocols for monitoring sphingosine kinase activity using the stable isotope-labeled substrate D-erythro-Sphingosine-13C2,D2. This method offers a highly specific and quantitative approach to measure enzyme activity in various biological samples, facilitating the screening of potential inhibitors and the study of enzyme kinetics. The use of a stable isotope-labeled substrate coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a robust and sensitive alternative to traditional radiometric or fluorescence-based assays.

Sphingosine Kinase Signaling Pathway

Sphingosine kinases are key regulators of the sphingolipid signaling pathway. Upon activation by various stimuli, such as growth factors and cytokines, SK1 translocates from the cytosol to the plasma membrane, where it catalyzes the formation of S1P.[2] SK2 is primarily localized in the nucleus, mitochondria, and endoplasmic reticulum.[3] The newly synthesized S1P can act intracellularly as a second messenger, or it can be exported out of the cell via specific transporters like those from the ATP-binding cassette (ABC) family and Spinster homolog 2 (Spns2).[4]

Extracellular S1P binds to and activates a family of five G protein-coupled receptors (GPCRs), designated S1PR1 through S1PR5.[5][6] These receptors couple to various G proteins, initiating a cascade of downstream signaling events that regulate a wide array of cellular processes. The specific downstream signaling pathways are dependent on the receptor subtype and the G protein to which it couples.[5][7]

Caption: Sphingosine Kinase Signaling Pathway.

Application Notes

The use of this compound as a substrate for sphingosine kinase activity assays provides several advantages over other methods:

-

High Specificity: LC-MS/MS allows for the direct and unambiguous detection of the isotopically labeled product, S1P-13C2,D2, distinguishing it from endogenous, unlabeled S1P. This eliminates the potential for interference from endogenous sphingolipids present in the sample.

-

Quantitative Accuracy: The use of a stable isotope-labeled internal standard during sample processing and analysis allows for precise quantification by correcting for variations in sample extraction and instrument response.

-

Non-Radioactive: This method avoids the safety and disposal concerns associated with the use of radiolabeled substrates like [γ-³²P]ATP.

-

Versatility: The assay can be adapted for use with purified enzymes, cell lysates, and tissue homogenates, making it suitable for a wide range of research applications, from basic enzyme characterization to high-throughput screening of inhibitors.

Experimental Protocols

Sphingosine Kinase Activity Assay using this compound and LC-MS/MS

This protocol describes a general procedure for measuring the activity of sphingosine kinase in a sample (e.g., purified enzyme or cell lysate) by quantifying the formation of S1P-13C2,D2 from the substrate this compound.

Materials:

-

This compound

-

Sphingosine Kinase (recombinant or from cell/tissue lysate)

-

ATP solution (10 mM)

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

Internal Standard: C17-Sphingosine-1-phosphate (or other suitable odd-chain S1P)

-

Methanol, Chloroform, and other LC-MS grade solvents

-

96-well plates or microcentrifuge tubes

-

LC-MS/MS system (Triple Quadrupole)

Procedure:

-

Reaction Setup:

-

Prepare the reaction mixture in a 96-well plate or microcentrifuge tubes on ice.

-

To each well/tube, add the assay buffer, the sphingosine kinase-containing sample, and this compound to a final concentration of 10-50 µM.

-

Include appropriate controls, such as a no-enzyme control and a no-substrate control.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

-

-

Termination of Reaction and Lipid Extraction:

-

Stop the reaction by adding an equal volume of ice-cold methanol containing the internal standard (e.g., C17-S1P at 100 nM).

-

Add two volumes of chloroform and vortex vigorously.

-

Centrifuge at 14,000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper aqueous/methanol phase containing the S1P-13C2,D2 and transfer it to a new tube.

-

Dry the collected phase under a stream of nitrogen.

-

-

Sample Reconstitution and LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable volume of LC-MS compatible solvent (e.g., methanol).

-

Inject an appropriate volume of the reconstituted sample onto the LC-MS/MS system.

-

LC-MS/MS Parameters (Example):

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate sphingosine from S1P.

-

Flow Rate: 0.3 mL/min

-

-

Mass Spectrometry (Positive Ion Mode):

-

Perform Multiple Reaction Monitoring (MRM) for the following transitions:

-

S1P-13C2,D2: Precursor ion (m/z) 384.3 → Product ion (m/z) 268.3

-

Internal Standard (C17-S1P): Precursor ion (m/z) 366.3 → Product ion (m/z) 250.3

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (S1P-13C2,D2) to the internal standard (C17-S1P).

-

Generate a standard curve using known concentrations of S1P-13C2,D2 to quantify the amount of product formed in the enzymatic reaction.

-

Express sphingosine kinase activity as pmol of S1P-13C2,D2 formed per minute per mg of protein.

References

- 1. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Sphingosine Kinase 1 Signaling in Breast Cancer: A Potential Target to Tackle Breast Cancer Stem Cells [frontiersin.org]

- 3. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]

- 4. Sphingosine-1-Phosphate Signaling in Cardiovascular Diseases [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Sphingolipid Extraction from Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a complex class of lipids that play crucial roles in various cellular processes, including signal transduction, cell-cell recognition, and membrane structure. Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, such as cancer, neurodegenerative disorders, and metabolic diseases. Accurate quantification and profiling of sphingolipids in tissues are therefore critical for understanding disease pathogenesis and for the development of novel therapeutics.

The extraction of sphingolipids from complex tissue matrices is a critical first step that significantly influences the quality and accuracy of subsequent analyses, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of extraction method depends on the specific sphingolipid classes of interest, the tissue type, and the downstream analytical platform. This document provides detailed protocols for three commonly used lipid extraction methods for sphingolipid analysis in tissues: the Folch method, the Bligh-Dyer method, and the Methyl-tert-butyl ether (MTBE) method.

Sphingolipid Metabolism and Signaling Pathway

The following diagram illustrates a simplified overview of the central pathways in sphingolipid metabolism, highlighting key classes of sphingolipids.

Simplified overview of sphingolipid metabolism.

Comparison of Extraction Methods

The selection of an appropriate lipid extraction method is crucial for obtaining a representative sphingolipid profile. The table below summarizes the recovery efficiencies of different methods for various sphingolipid classes.[1]

| Sphingolipid Class | Folch Method Recovery (%) | Bligh & Dyer Method Recovery (%) | MTBE Method Recovery (%) | Methanol-based Method Recovery (%) |

| Sphingosine-1-phosphate (S1P) | 69 - 96 | 35 - 72 | 48 - 84 | 96 - 101 |

| Sphingosine (So) | 69 - 96 | 35 - 72 | 48 - 84 | 96 - 101 |

| Sphinganine (Sa) | 69 - 96 | 35 - 72 | 48 - 84 | 96 - 101 |

| Ceramide-1-phosphate (C1P) | 69 - 96 | 35 - 72 | 48 - 84 | 96 - 101 |

| Ceramide (Cer) | 69 - 96 | 35 - 72 | 48 - 84 | 96 - 101 |

| Hexosylceramide (HexCer) | 69 - 96 | 35 - 72 | 48 - 84 | 96 - 101 |

| Lactosylceramide (LacCer) | 69 - 96 | 35 - 72 | 48 - 84 | 96 - 101 |

| Sphingomyelin (SM) | 69 - 96 | 35 - 72 | 48 - 84 | 96 - 101 |

Data compiled from studies on human plasma and may vary depending on the tissue type.[1]

Experimental Protocols

The following sections provide detailed protocols for the Folch, Bligh-Dyer, and MTBE lipid extraction methods. A general workflow for tissue preparation and subsequent LC-MS/MS analysis is also presented.

General Tissue Preparation and Analysis Workflow

The diagram below outlines the major steps from tissue collection to data analysis in a typical sphingolipidomics experiment.

General workflow for tissue sphingolipid analysis.

Protocol 1: Modified Folch Method

The Folch method is a widely used technique for the extraction of total lipids from animal tissues.[2] It utilizes a chloroform/methanol solvent system to efficiently extract a broad range of lipid species.

Workflow Diagram:

Folch lipid extraction workflow.

Materials:

-

Homogenized tissue (e.g., 10-50 mg in phosphate-buffered saline, PBS)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (or 0.88% KCl)

-

Internal standards cocktail for sphingolipids

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

To the homogenized tissue sample, add a 20-fold volume of chloroform:methanol (2:1, v/v) containing the internal standards. For 50 mg of tissue in 500 µL of PBS, this would be 10 mL of the solvent mixture.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Incubate the sample at room temperature for 20-30 minutes with occasional vortexing.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 2 mL for a 10 mL solvent volume).

-

Vortex thoroughly for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.

-

Carefully aspirate and discard the upper aqueous phase.

-

Collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Store the dried lipid extract at -80°C until analysis.

Protocol 2: Bligh-Dyer Method

The Bligh-Dyer method is another classic lipid extraction technique, particularly suitable for samples with high water content.[3] It involves a sequential addition of chloroform and methanol to create a biphasic system.

Workflow Diagram:

Bligh-Dyer lipid extraction workflow.

Materials:

-

Homogenized tissue (e.g., 10-50 mg adjusted to 0.8 mL with water)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Internal standards cocktail for sphingolipids

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Start with the tissue homogenate in a final volume of 0.8 mL of water.

-

Add 3 mL of a chloroform:methanol (1:2, v/v) mixture containing the internal standards.

-

Vortex for 1 minute to form a single-phase solution.

-

Add 1 mL of chloroform and vortex for 30 seconds.

-

Add 1 mL of water and vortex for another 30 seconds. This will induce phase separation.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Collect the lower chloroform phase, which contains the lipids.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or in a vacuum concentrator.

-

Store the dried lipid extract at -80°C until analysis.

Protocol 3: Methyl-tert-butyl ether (MTBE) Method

The MTBE method is a more recent development that offers advantages in terms of safety (replacing chloroform) and ease of automation.[4] The lipid-containing organic phase forms the upper layer, simplifying its collection.[5] This method has been shown to be particularly effective for sphingolipid analysis.[6]

Workflow Diagram:

MTBE lipid extraction workflow.

Materials:

-

Homogenized tissue (e.g., 10-50 mg in 200 µL of water)

-

Methanol (HPLC grade)

-

Methyl-tert-butyl ether (MTBE, HPLC grade)

-

Water (HPLC grade)

-

Internal standards cocktail for sphingolipids

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Shaker

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

To the homogenized tissue sample in 200 µL of water, add 1.5 mL of methanol containing the internal standards.

-

Vortex the mixture.

-

Add 5 mL of MTBE.

-

Incubate the mixture for 1 hour at room temperature on a shaker.

-

Induce phase separation by adding 1.25 mL of water.

-

Vortex for 1 minute and then let stand for 10 minutes at room temperature.

-

Centrifuge at 1,000 x g for 10 minutes.

-

Carefully collect the upper organic (MTBE) phase.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Store the dried lipid extract at -80°C until analysis.

Conclusion

The choice of lipid extraction method is a critical determinant of the success of sphingolipid analysis from tissue samples. The Folch and Bligh-Dyer methods are well-established and effective for a broad range of lipids, while the MTBE method offers a safer and often more efficient alternative, particularly for sphingolipids. The protocols provided here serve as a guide for researchers to perform robust and reproducible sphingolipid extractions, paving the way for accurate downstream analysis and a deeper understanding of the role of these important lipids in health and disease. It is always recommended to validate the chosen method for the specific tissue and sphingolipid classes of interest.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 4. An improved high-throughput lipid extraction method for the analysis of human brain lipids. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for D-erythro-Sphingosine-13C2,D2 in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of D-erythro-Sphingosine-13C2,D2, a stable isotope-labeled sphingosine, in pharmaceutical development. The primary application of this compound is as an internal standard for the accurate quantification of sphingolipids in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Such precise measurements are crucial for understanding the role of sphingolipids in various diseases and for the development of novel therapeutics targeting sphingolipid metabolic and signaling pathways.

Introduction to Sphingolipid Analysis

Sphingolipids are a complex class of lipids that serve as structural components of cell membranes and as bioactive molecules involved in critical cellular processes such as proliferation, apoptosis, and signal transduction.[1] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, autoimmune disorders, and cardiovascular diseases.[2][3][4] Consequently, the enzymes and receptors of the sphingolipid pathways, particularly the sphingosine-1-phosphate (S1P) signaling pathway, have emerged as promising targets for drug development.[5][6]

Accurate quantification of sphingolipid species in biological samples is essential for elucidating their roles in disease and for monitoring the efficacy of therapeutic interventions. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry.[7][8] They exhibit nearly identical physicochemical properties to their endogenous counterparts, ensuring similar extraction recovery and ionization efficiency, which corrects for sample loss and matrix effects during analysis.[8]

Key Applications in Pharmaceutical Development

-

Internal Standard for Quantitative Bioanalysis: this compound is primarily used as an internal standard in LC-MS/MS methods to quantify endogenous sphingosine and its metabolites in various biological samples, including plasma, serum, tissues, and cultured cells.[4][9]

-

Sphingolipidomics and Biomarker Discovery: By enabling precise quantification, this internal standard supports sphingolipidomic studies aimed at identifying novel biomarkers for disease diagnosis, prognosis, and patient stratification.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: In the development of drugs targeting sphingolipid pathways, this compound can be used to accurately measure the levels of sphingolipid biomarkers, providing insights into the drug's mechanism of action and its effect on the target pathway.

-

Enzyme Activity Assays: While radiolabeled substrates are traditionally used, stable isotope-labeled compounds can be employed in non-radioactive assays to measure the activity of enzymes involved in sphingolipid metabolism, such as sphingosine kinases (SphK).[2][10][11]

-

Metabolic Flux Analysis: As a tracer, labeled sphingosine can be used to track the metabolic fate of sphingosine and understand the dynamics of the sphingolipid metabolic network under different physiological or pathological conditions.

Experimental Protocols

This protocol describes a general procedure for the quantification of sphingosine in human plasma using this compound as an internal standard.

a. Materials and Reagents:

-

This compound

-

Endogenous Sphingosine standard

-

Human plasma (collected in K2EDTA tubes)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Bovine Serum Albumin (BSA)

b. Preparation of Stock and Working Solutions:

-

Internal Standard Stock Solution (1 mg/mL): Dissolve this compound in methanol.

-

Internal Standard Working Solution (e.g., 200 nM): Dilute the stock solution in methanol.

-

Analyte Stock Solution (1 mg/mL): Dissolve endogenous sphingosine in methanol.

-

Calibration Standards (CS): Prepare a series of dilutions of the analyte stock solution in a surrogate matrix (e.g., 4% BSA in water) to create calibration standards at various concentrations (e.g., 0.01 µM to 1 µM).[12]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the surrogate matrix.

c. Sample Preparation (Protein Precipitation and Lipid Extraction):

-

Thaw plasma samples, calibration standards, and QC samples on ice.

-

To 50 µL of each sample in a microcentrifuge tube, add 200 µL of the internal standard working solution in methanol.

-

Vortex vigorously for 1 minute to precipitate proteins and extract lipids.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

d. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 1:1 v/v) with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40-50°C.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor-to-product ion transitions for both endogenous sphingosine and this compound need to be optimized on the specific mass spectrometer being used.

-

Example for Sphingosine (d18:1): m/z 300.3 → 282.3

-

Example for this compound: The precursor ion will be shifted by +4 Da (2 for 13C and 2 for D) compared to the unlabeled analyte. The fragment ion may or may not be shifted depending on the location of the labels.

-

-

Instrument Parameters: Optimize ion source parameters such as ion spray voltage, temperature, nebulizer gas, and collision energy for maximum signal intensity.

-

e. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of sphingosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables summarize typical quantitative data obtained from LC-MS/MS methods for sphingolipid analysis using stable isotope-labeled internal standards.

Table 1: LC-MS/MS Method Performance for Sphingosine-1-Phosphate (S1P) Quantification

| Parameter | Value | Reference |

| Linearity Range | 0.05 to 2 µM | [13][14] |

| Lower Limit of Quantification (LLOQ) | 0.05 µM | [13][14] |

| Accuracy | 100 ± 5.9% | [13][14] |

| Precision at LLOQ | < 10% | [13][14] |

| Human Plasma Concentration | 1 ± 0.09 µM (n=6) | [13][14] |

Table 2: Linearity and LLOQ for S1P Quantification in a Separate Study

| Parameter | Value | Reference |

| Linearity (R²) | 0.995 (n=10) | [12] |

| Lower Limit of Quantification (LLOQ) | 11 nM | [12] |

| Range | 0.011 to 0.9 µM | [12] |

Visualizations

The following diagram illustrates the central role of sphingosine and its phosphorylated form, S1P, in cell signaling. This compound can be used to trace the flux through this pathway.

Caption: The Sphingosine-1-Phosphate (S1P) signaling pathway.

This diagram outlines the logical flow of a typical quantitative sphingolipidomics experiment using a stable isotope-labeled internal standard.

Caption: Workflow for quantitative sphingolipid analysis.

References

- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]

- 7. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. lipidmaps.org [lipidmaps.org]

- 10. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sphingosine kinase 1 (SphK1) activity assay [bio-protocol.org]

- 12. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: Measuring Sphingolipid Metabolic Flux in Cultured Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingolipids are a class of lipids that are integral to the structure of cellular membranes and are also key signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and differentiation.[1][2] The sphingolipid metabolic network is a highly dynamic and interconnected system, where the levels of bioactive sphingolipids such as ceramide (Cer), sphingosine (Sph), and sphingosine-1-phosphate (S1P) are tightly regulated by the coordinated action of numerous enzymes.[3][4]

Static measurements of sphingolipid levels provide a snapshot of their abundance at a single point in time but fail to capture the dynamic nature of their metabolism. Metabolic flux analysis, in contrast, measures the rate at which metabolites are processed through a metabolic pathway.[3] This provides a more accurate representation of the physiological state of the cell and allows for the identification of key regulatory nodes within the sphingolipid network.[4] This application note provides detailed protocols for measuring sphingolipid metabolic flux in cultured mammalian cells using stable isotope labeling coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for this purpose.[5][6]

Sphingolipid Metabolic Pathway

The biosynthesis and catabolism of sphingolipids involve a series of enzymatic steps that are localized in different cellular compartments, primarily the endoplasmic reticulum (ER), Golgi apparatus, and lysosomes.[2][7] The de novo synthesis pathway begins in the ER with the condensation of serine and palmitoyl-CoA.[2] The resulting ceramide can then be transported to the Golgi to be converted into more complex sphingolipids like sphingomyelin (SM) and glycosphingolipids (GSLs), or it can be broken down to sphingosine, which can be recycled back into the pathway.[7]

Caption: The Sphingolipid Metabolic Pathway.

Experimental Approach: Stable Isotope Labeling and LC-MS/MS

The most robust method for measuring sphingolipid metabolic flux is through stable isotope labeling experiments.[8] This technique involves introducing non-radioactive, heavy-isotope-labeled precursors into the cell culture medium.[9] These precursors are then incorporated into newly synthesized sphingolipids. By tracking the rate of incorporation of the heavy isotope into downstream metabolites over time using LC-MS/MS, one can quantify the flux through specific branches of the pathway.[10][11]

Commonly used stable isotope-labeled precursors include:

-

¹³C- or ¹⁵N-labeled L-serine: To trace the de novo synthesis pathway from the very first step.[9][11]

-

¹³C- or ²H-labeled palmitate: Also for tracing de novo synthesis.[11]

-

¹³C- or ²H-labeled sphingoid bases (e.g., d17:1 sphingosine): To bypass the initial steps of de novo synthesis and focus on ceramide synthesis and subsequent modifications.[3][4]

While fluorescent probes like NBD-C6-ceramide can provide qualitative insights into Golgi-specific ceramide metabolism, they have limitations. The bulky fluorescent tag and short acyl chain can alter the lipid's metabolism compared to its endogenous counterpart.[5] Therefore, LC-MS/MS-based methods using stable isotopes are preferred for quantitative and accurate flux analysis.

Experimental Workflow

The general workflow for a sphingolipid metabolic flux experiment involves several key stages, from cell preparation to data analysis. Each step must be carefully controlled to ensure reproducibility and accuracy.

Caption: General workflow for sphingolipid flux analysis.

Protocols

Protocol 1: Stable Isotope Labeling of Mammalian Cells

This protocol describes the labeling of cultured mammalian cells with a stable isotope-labeled precursor to trace de novo sphingolipid synthesis.

Materials and Reagents:

-

Cultured mammalian cells (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Stable isotope-labeled precursor (e.g., L-[U-¹³C₆]-Serine)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Trypsin-EDTA

-

6-well or 10 cm culture plates

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to attach and grow for 24 hours in a standard cell culture incubator (37°C, 5% CO₂).

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium (e.g., serine-free DMEM for serine labeling) with the stable isotope precursor at a known concentration. The final concentration will depend on the precursor and cell type but is often in the range of the normal physiological concentration.

-

Labeling:

-

Aspirate the standard culture medium from the cells.

-

Gently wash the cells once with warm PBS.

-

Add the prepared labeling medium to the cells. This is your time zero (T=0) point. For T=0, immediately proceed to step 5 after adding the medium.

-

-

Incubation: Return the plates to the incubator and culture for the desired time points (e.g., 1, 4, 8, 24 hours).

-

Harvesting:

-

At each time point, place the culture plate on ice.

-

Aspirate the labeling medium.

-

Wash the cell monolayer twice with ice-cold PBS to remove any remaining labeled precursor and halt metabolic activity.

-

Add trypsin-EDTA to detach the cells. Once detached, neutralize with complete medium.

-

Transfer the cell suspension to a conical tube. Count the cells to allow for normalization of lipid amounts to cell number.

-

Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet once more with ice-cold PBS.

-

Store the cell pellet at -80°C until lipid extraction.

-

Protocol 2: Sphingolipid Extraction

This protocol is for the extraction of total lipids from the harvested cell pellets.

Materials and Reagents:

-

Cell pellet from Protocol 1

-

Internal standards (e.g., a cocktail of odd-chain or stable isotope-labeled sphingolipids not naturally abundant in the cells).[12][13]

-

Methanol, Chloroform, Water (HPLC grade)

-

Glass vials

-

Nitrogen gas stream or centrifugal evaporator

Procedure:

-

Resuspend the cell pellet in 100 µL of water.

-

Fortify the sample with the internal standard cocktail.[12] This is crucial for correcting for extraction efficiency and instrument variability.[13]

-

Add 1 mL of a single-phase solvent system, such as isopropanol:ethyl acetate (2:3, v/v) or another suitable mixture.[6]

-

Vortex the mixture vigorously for 1 minute.

-

Incubate on a shaker for 20 minutes at room temperature.

-

Centrifuge at 2,000 x g for 10 minutes to pellet the cell debris.

-

Carefully transfer the supernatant containing the lipid extract to a new glass vial.

-

Dry the lipid extract under a gentle stream of nitrogen or using a centrifugal evaporator.

-

Reconstitute the dried lipid film in a small volume (e.g., 100 µL) of a solvent compatible with the LC-MS system (e.g., methanol).

-

Transfer to an autosampler vial for analysis.

Protocol 3: LC-MS/MS Analysis and Data Processing

This protocol provides a general framework for the analysis of sphingolipids. Specific parameters must be optimized for the instrument used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-